molecular formula C16H13FN2O B595186 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide CAS No. 1365272-25-8

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide

Cat. No.: B595186
CAS No.: 1365272-25-8
M. Wt: 268.291
InChI Key: WLWCLJQNMXGFNK-UHFFFAOYSA-N
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Description

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyanophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide typically involves the following steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-bromobenzonitrile, undergoes a palladium-catalyzed coupling reaction with an appropriate ethylamine derivative to form the cyanophenyl intermediate.

    Fluorination: The intermediate is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Amidation: Finally, the fluorinated intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group and the fluorine atom play crucial roles in binding to the active site of the target, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 4-(2-Cyanophenyl)-N-methyl-2-fluorobenzamide
  • 4-(2-Cyanophenyl)-N-ethyl-3-fluorobenzamide
  • 4-(2-Cyanophenyl)-N-ethyl-2-chlorobenzamide

Comparison: 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 2-position enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-cyanophenyl)-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-2-19-16(20)14-8-7-11(9-15(14)17)13-6-4-3-5-12(13)10-18/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWCLJQNMXGFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742885
Record name 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-25-8
Record name 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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